Butylcyclooctane Butylcyclooctane
Brand Name: Vulcanchem
CAS No.: 16538-93-5
VCID: VC21047658
InChI: InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3
SMILES: CCCCC1CCCCCCC1
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol

Butylcyclooctane

CAS No.: 16538-93-5

Cat. No.: VC21047658

Molecular Formula: C12H24

Molecular Weight: 168.32 g/mol

* For research use only. Not for human or veterinary use.

Butylcyclooctane - 16538-93-5

Specification

CAS No. 16538-93-5
Molecular Formula C12H24
Molecular Weight 168.32 g/mol
IUPAC Name butylcyclooctane
Standard InChI InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3
Standard InChI Key MBACTSHRHMTZMA-UHFFFAOYSA-N
SMILES CCCCC1CCCCCCC1
Canonical SMILES CCCCC1CCCCCCC1

Introduction

Chemical Structure and Basic Properties

Butylcyclooctane features an eight-membered carbon ring (cyclooctane) with a four-carbon chain (butyl group) attached to one of the carbon atoms in the ring. This structural arrangement gives the compound unique physical and chemical characteristics that differentiate it from other similar cycloalkanes .

PropertyValueUnit
CAS Number16538-93-5-
Molecular FormulaC12H24-
Molecular Weight168.32g/mol
IUPAC Namebutylcyclooctane-
SMILESCCCCC1CCCCCCC1-
InChIInChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3-
XLogP3-AA6.2-
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count0-
Rotatable Bond Count3-
Exact Mass168.187800766Da

Butylcyclooctane is characterized by its hydrophobic nature, which is common among hydrocarbon compounds with similar structures. The absence of hydrogen bond donors and acceptors further emphasizes its non-polar character .

Thermodynamic Properties

Butylcyclooctane exhibits various thermodynamic properties that are essential for understanding its behavior under different conditions. The following table presents key thermodynamic data derived from calculations reported by Chemeo :

PropertyValueUnitSource
ΔfG°50.41kJ/molJoback Calculated Property
ΔfH° gas-249.01kJ/molJoback Calculated Property
ΔfusH°14.47kJ/molJoback Calculated Property
ΔvapH°43.08kJ/molJoback Calculated Property
Tc708.87KJoback Calculated Property
Pc2235.52kPaJoback Calculated Property
Tboil502.05KJoback Calculated Property
Tfus225.34KJoback Calculated Property
Vc0.625m³/kmolJoback Calculated Property

The heat capacity of butylcyclooctane in the gas phase (Cp,gas) varies with temperature, which is an important consideration for thermodynamic calculations involving this compound :

Temperature (K)Cp,gas (J/mol×K)
502.05396.78
536.52419.93
570.99441.93
605.46462.79
639.93482.53
674.40501.18
708.87518.75

Additionally, the viscosity (η) of butylcyclooctane also demonstrates temperature dependence :

Temperature (K)η (Pa×s)
225.340.0204468
271.460.0045561
317.580.0015701
363.690.0007090
409.810.0003828
455.930.0002342
502.050.0001568

Physicochemical Properties

Butylcyclooctane possesses several important physicochemical properties that influence its behavior in chemical systems and potential applications :

PropertyValueSource
log10WS-4.50Crippen Calculated Property
logP oct/wat4.537Crippen Calculated Property
McVol169.080 ml/molMcGowan Calculated Property

The high logP value (4.537) indicates strong lipophilicity, suggesting butylcyclooctane would have good solubility in non-polar solvents but very limited water solubility, as confirmed by the negative log10WS value. These properties are consistent with its hydrocarbon structure and make it potentially useful in applications where hydrophobic characteristics are desirable .

Applications and Research Interests

Butylcyclooctane has potential applications across several fields, though detailed documentation of its specific uses is somewhat limited in the current literature:

Material Science Applications

The cyclic structure and butyl substituent of butylcyclooctane make it potentially valuable in materials science applications, particularly:

  • As a component in specialty lubricants where its structure might provide beneficial viscosity characteristics

  • In polymer chemistry as a modifier for altering material properties

  • As a component in specialized coatings where hydrophobicity is desired

Separation Technologies

The hydrophobic nature of butylcyclooctane suggests potential applications in:

  • Liquid-liquid extraction processes for separating non-polar compounds

  • Stationary phases for certain chromatographic applications

  • Membrane technologies where selective permeability is required

Environmental Applications

Research suggests that compounds with similar structures to butylcyclooctane may be useful in environmental remediation contexts, potentially for:

  • Extraction of organic pollutants from contaminated soils or water

  • Development of specialized sorbents for hydrophobic contaminants

  • Components in remediation technologies targeting non-polar organic compounds

Comparative Analysis with Related Compounds

Understanding butylcyclooctane's properties in the context of related compounds provides valuable insights into its potential behavior and applications :

Comparison with Other Cycloalkanes

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
CyclooctaneC8H16112.21Lacks the butyl substituent; more symmetric structure
ButylcyclohexaneC10H20140.27Smaller ring (6-membered); different conformational preferences
ButylcyclopentaneC9H18126.24Smaller ring (5-membered); higher ring strain

Structural Analogs

Compounds with similar molecular weights but different structural arrangements include:

  • Dodecane (C12H26): Linear alkane with similar carbon count but lacking the cyclic structure

  • Various branched alkanes with the formula C12H24: Different isomeric arrangements leading to varied properties

  • Substituted cycloheptanes and cyclononanes: Different ring sizes with various alkyl substituents

Conformational Analysis

Research into the conformational behavior of cyclooctane rings provides insight into the potential conformational landscape of butylcyclooctane . The eight-membered ring of cyclooctane can adopt multiple conformations, including:

  • Boat-chair (BC) conformation

  • Crown (CR) conformation

  • Boat-boat (BB) conformation

The addition of a butyl substituent to this ring system introduces additional conformational complexity, potentially influencing the compound's physical properties and reactivity patterns. Topological data analysis techniques have been applied to study these conformational spaces, revealing complex structural relationships that influence the compound's behavior .

Spectroscopic Characteristics

While detailed spectroscopic data specifically for butylcyclooctane is limited in the available literature, general characteristics can be inferred from similar cycloalkanes:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR spectroscopy, butylcyclooctane would likely show:

  • Signals around 0.8-0.9 ppm for the terminal methyl group of the butyl chain

  • Multiple signals between 1.2-1.7 ppm for the methylene protons in both the cyclooctane ring and butyl chain

  • A more complex signal for the methine proton at the point of attachment of the butyl group to the ring

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorptions for:

  • C-H stretching vibrations around 2850-2950 cm-1

  • C-H bending vibrations around 1450-1470 cm-1

  • Various C-C stretching and bending modes characteristic of cycloalkanes

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • A molecular ion peak at m/z 168

  • Fragment peaks corresponding to the loss of various alkyl groups

  • Characteristic fragmentation patterns for cycloalkanes

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